molecular formula C12H12N2O3 B13572494 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13572494
M. Wt: 232.23 g/mol
InChI Key: ABQJUFVNUCZVDM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazole derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Benzyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-3-(methoxy)-1H-pyrazole-4-carboxylic acid: Contains a methoxy group instead of a benzyloxy group.

    3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group at the 1-position instead of a methyl group.

Uniqueness

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid functional groups, which can impart specific chemical reactivity and biological activity. The combination of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-methyl-3-phenylmethoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-7-10(12(15)16)11(13-14)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)

InChI Key

ABQJUFVNUCZVDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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